Compound Description: This compound features a benzamide core substituted with a 1,3-thiazole ring at the nitrogen atom. The thiazole ring is further substituted with a 4-methylphenyl group. []
Relevance: 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide shares a core structure with 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, particularly the N-(1,3-thiazol-2-yl)benzamide moiety. Both compounds contain a 1,3-thiazole ring directly attached to the benzamide nitrogen. Additionally, both possess a para-substituted phenyl ring attached to the thiazole ring, although the specific substituents differ.
Compound Description: This compound was developed as a potential ligand for Positron Emission Tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain. It displays high binding affinity for mGlu1 (Ki = 13.6 nM). []
Relevance: N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide shares the N-(1,3-thiazol-2-yl)benzamide core structure with 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide. The presence of a substituted thiazole ring directly linked to the benzamide nitrogen makes them structurally related.
Compound Description: TAK-715 acts as a potent p38 mitogen-activated protein (MAP) kinase inhibitor. This compound exhibits potential as an anti-rheumatoid arthritis agent due to its inhibitory activity on p38 MAP kinase and its ability to suppress tumor necrosis factor-alpha (TNF-alpha) production. []
Relevance: While TAK-715 doesn't share the exact N-(1,3-thiazol-2-yl)benzamide core, it exhibits significant structural similarities to 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide. Both compounds belong to the broader class of thiazole-containing benzamides, with a benzamide moiety connected to a substituted 1,3-thiazole ring. This structural resemblance highlights their potential for exhibiting similar biological activities.
Compound Description: This compound has been studied for its antibacterial, antifungal, and anticancer activities. Its structure incorporates a benzothiazole group linked to a benzamide moiety, which is further connected to a pyrazine ring. []
Relevance: N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, though structurally distinct from 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, shares a common element: the presence of both a thiazole ring and a benzamide moiety in their structures. This shared feature, despite their overall structural differences, suggests potential similarities in their binding affinities or interactions with specific targets.
Compound Description: This compound has been identified as a potent inhibitor of the Plasmodium falciparum Atg8-Atg3 protein-protein interaction (PfAtg8-PfAtg3 PPI), a key target for antimalarial drug development. []
Relevance: 2-Bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide and 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide share the core N-(1,3-thiazol-2-yl)benzamide structure. The presence of a substituted 1,3-thiazole ring directly attached to the benzamide nitrogen in both compounds establishes their structural relationship. This similarity highlights the potential for developing antimalarial drugs based on the structural scaffold of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide.
Compound Description: DBTB-1 is a novel BKCa channel modulator identified through chemical library screening. It demonstrates a unique activation mechanism by primarily affecting the deactivation kinetics of the BKCa channel, increasing its open-state probability without significantly impacting activation. []
Relevance: Both DBTB-1 and 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide share the N-(1,3-thiazol-2-yl)benzamide core structure. They both feature a benzamide moiety directly linked to a substituted 1,3-thiazole ring. This structural commonality suggests that variations in the substituents on the thiazole and benzamide rings could lead to diverse biological activities, as exemplified by DBTB-1's unique modulation of BKCa channel kinetics.
Compound Description: NTB451 is a newly identified small molecule inhibitor of necroptosis. Mechanistically, NTB451 specifically targets RIPK1, preventing its phosphorylation and oligomerization. This disruption of RIPK1 function subsequently inhibits the formation of the RIPK1-RIPK3 complex, a crucial step in the necroptotic pathway. []
Relevance: NTB451 and 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide both possess the N-(1,3-thiazol-2-yl)benzamide core structure. This shared core, with a 1,3-thiazole ring directly attached to the nitrogen of the benzamide moiety, highlights a potential structural motif for necroptosis inhibition. Modifications on the benzamide ring, as seen in NTB451 and 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, could be explored for developing novel necroptosis inhibitors.
Compound Description: [11C]ITMM serves as a PET probe for visualizing and quantifying the metabotropic glutamate receptor subtype 1 (mGluR1) in living brains. It exhibits a high affinity for mGluR1 and desirable pharmacokinetic properties, enabling its use in clinical PET studies to investigate mGluR1 function in various CNS disorders. []
Relevance: [11C]ITMM and 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide share the N-(1,3-thiazol-2-yl)benzamide core. The presence of this common structural element, where a substituted 1,3-thiazole ring is directly linked to the benzamide nitrogen, underscores the importance of this scaffold in designing ligands that interact with CNS targets like mGluR1.
N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235) and Balicatib
Compound Description: Both L-006235 and Balicatib are basic, lipophilic cathepsin K inhibitors. They exhibit lysosomotropic properties, leading to higher activity against cathepsin K in cell-based assays compared to their isolated enzyme potency. Long-term administration of these inhibitors at high doses resulted in increased tissue levels of cathepsins B and L, likely due to their off-target engagement and stabilization of these cathepsins. []
Relevance: While structurally different from 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, the inclusion of L-006235 and Balicatib provides insight into the structure-activity relationships of thiazole-containing compounds. Even though these compounds lack the N-(1,3-thiazol-2-yl)benzamide core, their shared characteristic of being basic, lipophilic thiazole derivatives underscores the importance of considering basicity and lipophilicity when designing compounds with desired target specificity and pharmacokinetic properties.
Compound Description: L-873724 is a potent, non-basic cathepsin K inhibitor. Unlike its basic counterparts (L-006235 and Balicatib), L-873724 does not cause an increase in tissue levels of cathepsins B and L. This difference highlights the impact of basicity on the off-target activity of cathepsin K inhibitors, suggesting that non-basic inhibitors like L-873724 might have a reduced risk of adverse effects. []
Relevance: Although L-873724 lacks the N-(1,3-thiazol-2-yl)benzamide core and is not a thiazole derivative, its comparison with basic thiazole-containing cathepsin K inhibitors like L-006235 and Balicatib underscores the significance of structural features in determining target specificity and potential side effects. This comparison emphasizes the importance of carefully considering structural modifications to minimize off-target activity, even when designing compounds with similar therapeutic targets.
Compound Description: ZINC5154833 has been proposed as a potential modulator for CIITA-I, an isoform of the Class II transactivator (CIITA) that plays a crucial role in regulating inflammation and immune responses. This compound exhibited a strong binding affinity to CIITA-I in docking studies, suggesting its potential as a starting point for developing novel anti-inflammatory therapies. []
Relevance: While structurally different from 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, the inclusion of ZINC5154833 highlights the broader context of identifying and studying small molecule modulators of immune system proteins. Both compounds represent efforts in drug discovery targeting different aspects of immune regulation, with 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide potentially serving as a scaffold for exploring modulators of other immune-related proteins.
Compound Description: F5254-0161 is another potential modulator of CIITA-I, demonstrating a more stable interaction compared to ZINC5154833 based on molecular simulation studies. This enhanced stability suggests that F5254-0161 might be a more promising candidate for further development as an anti-inflammatory agent targeting CIITA-I. []
Relevance: F5254-0161, despite its structural difference from 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, shares a common focus on modulating immune system activity by targeting specific proteins. Both compounds highlight the importance of exploring diverse chemical structures and scaffolds in the search for novel therapeutics for inflammatory and immune-related disorders.
Compound Description: GW501516 selectively activates peroxisome proliferator-activated receptor delta (PPAR-δ). In amnion-derived WISH cells, GW501516 exhibited inhibitory effects on IL-1β-stimulated PGE2 production, particularly at higher concentrations. Additionally, it significantly reduced IL-1β-induced NF-κB DNA binding activity, suggesting its potential anti-inflammatory role. []
Relevance: Although structurally distinct from 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, GW501516's inclusion emphasizes the significance of exploring diverse chemical classes, such as thiazole derivatives, for their therapeutic potential. Both compounds exemplify the exploration of different pharmacological targets, with GW501516 focusing on PPAR-δ modulation for anti-inflammatory effects, while the specific targets of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide remain to be elucidated.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.